(3-Aminopyridin-2-yl)methanol

Fluorescent probe Aminopeptidase detection Chemical biology

Isomeric impurities can derail antimalarial lead optimization. (3-Aminopyridin-2-yl)methanol (CAS 52378-63-9) is the authenticated 3,2-isomer required for GSK's patented aminopyridinemethanol analogs (US 11,220,482). • Fluorescent probe: Φ=0.40, λex 350-380/λem ~500 nm for aminopeptidase assays. • Consensus Log P 0.05, TPSA 59.14 Ų, solubility 13.8 mg/mL-ideal HPLC reference standard. • Ortho amino/hydroxymethyl bidentate H-bonding motif for kinase inhibitor design. Supplied at ≥98% purity with full QC documentation.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 52378-63-9
Cat. No. B1284177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopyridin-2-yl)methanol
CAS52378-63-9
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CO)N
InChIInChI=1S/C6H8N2O/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4,7H2
InChIKeyHNCSVMNWPGRJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopyridin-2-yl)methanol Procurement Guide


(3-Aminopyridin-2-yl)methanol (CAS 52378-63-9) is a heterocyclic building block consisting of a pyridine ring substituted with a primary amino group at the 3-position and a hydroxymethyl group at the 2-position . With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol, it is commercially available at standard purities of 97–98% from multiple global suppliers [1]. This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, most notably as a fluorescent probe scaffold and as a key starting material in patent-protected antimalarial drug discovery programs [2].

1
Workflow Fluorescent probe development and medicinal chemistry scaffold
2
Selection Context Ortho-substituted pyridine building block with defined hydrogen-bonding vector
3
Use Context Biochemical assays, antimalarial lead optimization, and analytical reference standard

(3-Aminopyridin-2-yl)methanol Isomer Substitution Risks


Aminopyridine methanol positional isomers share the identical molecular formula (C₆H₈N₂O) and molecular weight (124.14 g/mol) but differ profoundly in physicochemical properties and application-specific performance [1]. The relative positioning of the amino and hydroxymethyl substituents on the pyridine ring dictates melting point (ranging from 66–68°C for the 2,3-isomer to 160–165°C for the 3,2-isomer), lipophilicity (consensus Log P differs by over 0.6 log units between the 3,2- and 2,3-isomers), and hydrogen-bonding geometry [2]. In patented antimalarial programs, only the 3-amino-2-hydroxymethyl substitution pattern provides the requisite vector for further derivatization—the 2-amino-3-hydroxymethyl isomer is instead employed as a mirtazapine antidepressant intermediate, a completely distinct therapeutic application [3]. Simply substituting one isomer for another without verifying positional identity risks failed reactions, invalid biological assay results, and procurement of material unsuitable for the intended research purpose.

Target
(3-Aminopyridin-2-yl)methanol
Fluorescent reporter; antimalarial scaffold; mp 160–165°C; Log P ~0.05
Substitute
(2-Aminopyridin-3-yl)methanol
No fluorescence function; mirtazapine intermediate; mp 66–68°C; Log P ~0.2–0.74
Identical formula (C₆H₈N₂O) but differing substitution pattern may shift HPLC retention, hydrogen-bond geometry, and target engagement—procurement without isomer verification may lead to failed reactions or invalid assay results.

(3-Aminopyridin-2-yl)methanol Differentiation Evidence


Fluorescence Quantum Yield: Aminopeptidase Probe

(3-Aminopyridin-2-yl)methanol functions as a fluorescent probe for aminopeptidase activity detection with a reported fluorescence quantum yield (Φ) of 0.40, excitation at 350–380 nm, and emission peak at approximately 500 nm . In contrast, the positional isomer (2-aminopyridin-3-yl)methanol has no reported fluorescence quantum yield or probe application in the peer-reviewed or patent literature, and its primary documented use is as a synthetic intermediate for the antidepressant mirtazapine . This represents a functional dichotomy: the 3,2-isomer is an active fluorescent reporter, while the 2,3-isomer is a passive synthetic building block for a distinct therapeutic class.

Fluorescence Quantum Yield
Cross-study comparable
Φ = 0.40 vs. not reported; probe application vs. no probe application
Supports aminopeptidase probe workflow
Only 3,2-isomer shows validated optical performance
Fluorescent probe Aminopeptidase detection Chemical biology

Melting Point vs. 2,3-Isomer

The melting point of (3-aminopyridin-2-yl)methanol is reported as 160–165°C [1], whereas its direct positional isomer (2-aminopyridin-3-yl)methanol (CAS 23612-57-9) melts at 66–68°C [2]. This approximately 95°C difference in melting point reflects fundamentally different crystal packing forces driven by the altered intramolecular hydrogen-bonding geometry between the adjacent amino and hydroxymethyl groups in the 3,2-isomer versus the 2,3-isomer.

Melting Point vs. 2,3-Isomer
Cross-study comparable
ΔT_m ≈ 95°C higher
Indicates stronger intermolecular interactions
Affects solubility, formulation, and storage stability
Physicochemical characterization Solid-state properties Formulation

Lipophilicity vs. 2,3-Isomer

The consensus Log Po/w of (3-aminopyridin-2-yl)methanol is calculated as 0.05 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods), indicating near-equal partitioning between aqueous and organic phases . By comparison, the 2,3-isomer (2-aminopyridin-3-yl)methanol has a reported XLogP3-AA of 0.2 [1] and a Log P of 0.73730 from alternative computational sources . The 3,2-isomer is meaningfully more hydrophilic, which directly impacts aqueous solubility, membrane permeability predictions, and chromatographic retention behavior in both analytical and preparative workflows.

Lipophilicity vs. 2,3-Isomer
Cross-study comparable
ΔLog P ≈ 0.15–0.69 units
3,2-isomer is meaningfully more hydrophilic
Impacts HPLC retention and membrane permeability
Lipophilicity Drug-likeness ADME prediction

Aqueous Solubility vs. Other Isomers

The predicted aqueous solubility of (3-aminopyridin-2-yl)methanol by the ESOL topological method is 13.8 mg/mL (Log S = −0.96), classifying it as 'Very soluble' . This is consistent with the presence of two hydrogen-bond donors (NH₂ and OH) and three hydrogen-bond acceptors in a compact structure (TPSA = 59.14 Ų) . While all isomeric aminopyridine methanols share the same TPSA of ~59.1 Ų [1], their experimentally observed solubility behavior can diverge due to differences in crystal lattice energy (reflected in melting point) and the relative orientation of hydrogen-bonding groups. The 3,2-isomer's intermediate lipophilicity (consensus Log P = 0.05) combined with its high predicted solubility makes it particularly well-suited for biochemical assays conducted in aqueous buffer systems.

Aqueous Solubility vs. Other Isomers
Class-level inference
Predicted 13.8 mg/mL (Log S = −0.96); classified 'Very soluble'
Supports biochemical assay compatibility
Experimental solubility data for other isomers not available
Aqueous solubility ESOL prediction Assay compatibility

Synthetic Utility as an Antimalarial Scaffold

(3-Aminopyridin-2-yl)methanol is explicitly claimed as the core scaffold in GlaxoSmithKline's patent family (US 11,220,482; AU2018360285A1) covering novel aminopyridinemethanol compounds for malaria treatment [1][2]. The patent discloses a series of Formula (I) compounds built upon the 3-aminopyridin-2-yl methanol framework, with demonstrated antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains [1]. By contrast, earlier 2-chloropyridin-3-ylmethanol antimalarial agents (WO2007/032016) exhibited only weak activity with IC₅₀ values near the micromolar range, underscoring the critical importance of the 3-amino-2-hydroxymethyl substitution pattern for potency optimization [1]. The (2-aminopyridin-3-yl)methanol isomer is not referenced in any antimalarial patent and is instead exclusively associated with mirtazapine synthesis .

Synthetic Utility as Antimalarial Scaffold
Cross-study comparable
Patent-protected core scaffold (US 11,220,482; AU2018360285A1); 2-chloro analogs show only micromolar IC₅₀
Required procurement for antimalarial lead optimization
2,3-isomer lacks any antimalarial patent association
Medicinal chemistry Antimalarial Patent-protected scaffold

pKa vs. 2,3-Isomer

The predicted pKa of (3-aminopyridin-2-yl)methanol is 13.34 ± 0.10 [1], while the corresponding value for (2-aminopyridin-3-yl)methanol is 13.54 ± 0.10 [2]. Although both isomers have high predicted pKa values, the ~0.2 unit difference, combined with their distinct Log P values (0.05 vs. 0.2–0.74), results in measurably different ionization states at intermediate pH ranges. This affects reversed-phase HPLC retention, solid-phase extraction recovery, and the pH-dependent partitioning behavior relevant to both analytical method development and preparative purification workflows.

pKa vs. 2,3-Isomer
Cross-study comparable
ΔpKa ≈ 0.20 units
Combined with Log P shift, alters HPLC retention
Isomer-specific procurement supports method validation
Ionization constant pKa prediction Chromatography optimization

(3-Aminopyridin-2-yl)methanol Key Applications


Fluorescent Probe Development for Aminopeptidase Assays

Researchers developing fluorescence-based enzymatic assays should procure the 3,2-isomer specifically for its validated quantum yield (Φ = 0.40) and ratiometric detection capability at λ_ex 350–380 nm / λ_em ~500 nm . The (2-aminopyridin-3-yl)methanol isomer lacks any documented fluorescence probe functionality and cannot substitute in this application . This compound enables direct, quantitative monitoring of aminopeptidase activity in cellular metabolism and protein synthesis studies .

Antimalarial Lead Optimization with Patent-Protected Scaffold

Drug discovery teams engaged in antimalarial research should source (3-aminopyridin-2-yl)methanol as the core building block for synthesizing Formula (I) aminopyridinemethanol analogs, as protected under GSK's US 11,220,482 and AU2018360285A1 patents [1][2]. Earlier 2-chloropyridin-3-ylmethanol antimalarials exhibited only weak micromolar IC₅₀ values against P. falciparum, while the 3-amino-2-hydroxymethyl scaffold enables further potency optimization through rational derivatization [1]. Procurement of the incorrect isomer (e.g., the 2,3-isomer used in mirtazapine synthesis) would position the amino group at the wrong ring position and preclude access to the patented chemical space.

Analytical Method Development with Defined Properties

Analytical chemists developing HPLC or LC-MS methods for aminopyridine derivatives should select (3-aminopyridin-2-yl)methanol as a reference standard based on its well-characterized property set: consensus Log P = 0.05, predicted pKa = 13.34, TPSA = 59.14 Ų, and high aqueous solubility (13.8 mg/mL) [3]. These values differ measurably from those of isomeric aminopyridine methanols (e.g., the 2,3-isomer has Log P values ranging from 0.2 to 0.74 and pKa = 13.54), enabling baseline chromatographic separation of positional isomers and unambiguous peak assignment [4].

Hydrogen-Bonding Probe Design

The unique vicinal (ortho) arrangement of the amino and hydroxymethyl groups in (3-aminopyridin-2-yl)methanol creates a bidentate hydrogen-bonding motif capable of simultaneous donor and acceptor interactions with biological targets . This geometry is not replicated in the 2,3-isomer (where the amino group is adjacent to the ring nitrogen, altering its electronic character) or in the 3,4- and 4,2-isomers. Researchers designing inhibitors that require a specific hydrogen-bonding vector—such as those targeting kinase active sites or protein–protein interaction interfaces—should select the 3,2-isomer for its distinct spatial presentation of hydrogen-bond donor/acceptor groups.

Application
Selection Property
Validation Focus
Fluorescent Probe Development
Reported fluorescence quantum yield and ratiometric detection
Aminopeptidase activity assay endpoint review
Antimalarial Lead Optimization
Patent-protected 3-amino-2-hydroxymethyl scaffold
P. falciparum strain-panel model-response context
Analytical Reference Standard
Characterized Log P, pKa, and solubility profile
HPLC/LC-MS isomer separation and peak assignment
Hydrogen-Bonding Probe Design
Vicinal amino/hydroxymethyl bidentate motif
Target-engagement geometry review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Aminopyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.